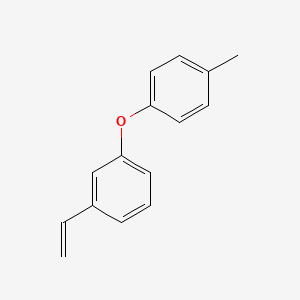

1-Ethenyl-3-(4-methylphenoxy)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

819795-43-2 |

|---|---|

Molecular Formula |

C15H14O |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

1-ethenyl-3-(4-methylphenoxy)benzene |

InChI |

InChI=1S/C15H14O/c1-3-13-5-4-6-15(11-13)16-14-9-7-12(2)8-10-14/h3-11H,1H2,2H3 |

InChI Key |

FSRXDTUKHWRCCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC(=C2)C=C |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 Ethenyl 3 4 Methylphenoxy Benzene and Analogues

Retrosynthetic Analysis and Key Disconnection Points

A retrosynthetic analysis of the target molecule, 1-ethenyl-3-(4-methylphenoxy)benzene, reveals two primary disconnection points that form the basis of the most logical synthetic strategies. These disconnections are at the ether linkage and at the vinyl group.

Disconnection of the Ether Linkage: This approach involves breaking the C-O bond of the diaryl ether. This leads to two potential precursor fragments: a substituted phenol (B47542) and a substituted aryl halide or its equivalent. Specifically, this could involve the reaction of 3-ethenylphenol with a 4-methylphenyl halide or the reaction of 4-methylphenol (p-cresol) with a 3-ethenylphenyl halide. This strategy prioritizes the formation of the diaryl ether bond as a key step.

Disconnection of the Ethenyl Group: This strategy focuses on forming the carbon-carbon double bond of the ethenyl group in the final stages of the synthesis. This involves disconnecting the vinyl group from the aromatic ring, leading to a precursor such as 3-(4-methylphenoxy)benzaldehyde (B1582137) or a related carbonyl compound. This aldehyde can then be converted to the vinyl group through various olefination reactions. Alternatively, a precursor like 1-bromo-3-(4-methylphenoxy)benzene could be used in a cross-coupling reaction to introduce the vinyl group.

These two primary retrosynthetic pathways dictate the selection of specific synthetic methodologies, which are detailed in the subsequent sections.

Ethenyl Group Installation Methodologies

The introduction of the ethenyl group onto the diaryl ether scaffold is a critical step in many synthetic routes. Several powerful and versatile methods are available for this transformation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds and are well-suited for the synthesis of styrenic compounds. numberanalytics.comyoutube.com

The Heck reaction provides a direct method for the vinylation of aryl halides. youtube.comorganic-chemistry.orgorganic-chemistry.org In a potential synthesis of the target molecule, 1-bromo-3-(4-methylphenoxy)benzene could be coupled with a vinylating agent like ethylene (B1197577) or a vinylboronic acid derivative in the presence of a palladium catalyst and a base. The reaction is known for its tolerance of various functional groups and can be highly stereoselective, typically favoring the trans isomer. youtube.comorganic-chemistry.org

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | >95 | liv.ac.uk |

| Pd(L-proline)₂ | K₂CO₃ | Water (Microwave) | - | High | organic-chemistry.org |

| Palladacycle/ylide complex | - | - | 130 | High | organic-chemistry.org |

Table 1: Representative Conditions for Heck Reactions in Styrene (B11656) Synthesis

The Suzuki-Miyaura coupling is another cornerstone of palladium catalysis, involving the reaction of an organoboron compound with an organic halide. khanacademy.orgmdpi.com For the synthesis of this compound, this could involve the coupling of 3-(4-methylphenoxy)phenylboronic acid with a vinyl halide, such as vinyl bromide. organic-chemistry.org Alternatively, a vinylboronic acid derivative can be coupled with 1-bromo-3-(4-methylphenoxy)benzene. This reaction is known for its mild conditions and high functional group tolerance. nih.gov

Table 2: Exemplary Conditions for Suzuki-Miyaura Coupling to Form Styrenes

The Sonogashira coupling offers a route to terminal alkynes, which can then be selectively reduced to the corresponding alkene. This would involve coupling an aryl halide, such as 1-bromo-3-(4-methylphenoxy)benzene, with a protected acetylene, followed by deprotection and partial hydrogenation.

Wittig and Horner-Wadsworth-Emmons Olefination Pathways

Olefination reactions provide a classic and reliable method for converting carbonyl compounds into alkenes.

The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. organic-chemistry.orgwikipedia.orgnih.govmasterorganicchemistry.com In this context, 3-(4-methylphenoxy)benzaldehyde would be the key intermediate. Reaction with methyltriphenylphosphonium (B96628) bromide in the presence of a strong base like n-butyllithium would yield the desired this compound. nih.gov While highly effective, the Wittig reaction can sometimes produce a mixture of (E)- and (Z)-isomers, although for terminal alkenes this is not a concern. wikipedia.orgwikipedia.org A significant advantage is that the position of the double bond is fixed, avoiding isomers that can arise from elimination reactions. rsc.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgmdpi.comwikipedia.orgnrochemistry.comorganic-chemistry.org The HWE reaction often offers advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic carbanions and the easy removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgmdpi.com The reaction of 3-(4-methylphenoxy)benzaldehyde with a methylphosphonate (B1257008) ester under basic conditions would also lead to the target molecule. The HWE reaction generally favors the formation of the (E)-alkene. wikipedia.orgmdpi.com

| Aldehyde Substrate | Olefination Reagent | Base | Solvent | Yield (%) | Reference |

| Aromatic Aldehyde | Methyltriphenylphosphonium bromide | n-BuLi | THF | Good | nih.gov |

| Aromatic Aldehyde | Diethyl methylphosphonate | NaH | THF | Good | wikipedia.org |

| Aldehyde | Trimethylsilylmethyl-phosphonate | DBU/LiCl | THF | Good | wikipedia.org |

Table 3: General Conditions for Wittig and HWE Olefinations

Dehydration of Alcohols and Related Elimination Reactions

The dehydration of a corresponding alcohol offers a direct route to the ethenyl group. In this synthetic approach, 1-(3-(4-methylphenoxy)phenyl)ethanol would be the immediate precursor to the target molecule. This secondary alcohol can be synthesized via the reduction of 3-(4-methylphenoxy)acetophenone or by the addition of a methyl Grignard reagent to 3-(4-methylphenoxy)benzaldehyde. The subsequent acid-catalyzed dehydration of the alcohol would yield this compound. masterorganicchemistry.comnih.gov Care must be taken to control the reaction conditions to avoid polymerization of the resulting styrene derivative. nih.gov Various catalysts, including solid acids like titania and alumina, are often employed for this transformation, particularly in industrial settings. masterorganicchemistry.comorganic-chemistry.org

Phenoxy Ether Formation Techniques

The formation of the diaryl ether bond is another critical disconnection point in the synthesis of this compound.

Ullmann and Williamson Ether Synthesis Approaches

The Ullmann condensation is a classical method for the formation of diaryl ethers, typically involving the copper-catalyzed reaction of an aryl halide with a phenol. wikipedia.orgmdpi.comlibretexts.org For the synthesis of the target molecule, this could involve the reaction of 3-ethenylphenol with 4-iodotoluene (B166478) or 4-bromotoluene (B49008) in the presence of a copper catalyst and a base. mdpi.com Modern modifications of the Ullmann reaction often utilize ligands to facilitate the coupling under milder conditions. researchgate.netnih.govmdpi.com

Table 4: Representative Conditions for Ullmann Diaryl Ether Synthesis

The Williamson ether synthesis is a fundamental SN2 reaction between an alkoxide and an alkyl halide. wikipedia.orgmasterorganicchemistry.com While traditionally used for alkyl ethers, its principles can be adapted for diaryl ether synthesis, although it is generally less efficient for this purpose compared to the Ullmann condensation due to the lower reactivity of aryl halides in SN2 reactions. A more viable Williamson-type approach would involve the reaction of a phenoxide with an activated aryl halide. For instance, the sodium salt of 4-methylphenol (sodium p-cresolate) could react with 1-bromo-3-ethenylbenzene. However, forcing conditions would likely be required. The Williamson ether synthesis is highly effective for preparing ethers from phenols when the other partner is a reactive alkyl halide. masterorganicchemistry.com

| Alkoxide/Phenoxide | Aryl Halide | Base | Solvent | Yield (%) | Reference |

| Sodium Phenoxide | Ethyl Iodide | NaOH | - | Good | pdx.edu |

| 4-Ethylphenoxide | Methyl Iodide | NaOH | (Phase Transfer) | Good | rsc.org |

Table 5: General Williamson Ether Synthesis Conditions

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic Aromatic Substitution (SNAr) presents a potential, albeit conditional, pathway for the synthesis of diaryl ethers like this compound. The mechanism is fundamentally an addition-elimination process. chemistrysteps.comyoutube.com It begins with the attack of a nucleophile on an aromatic ring carbon that bears a suitable leaving group. libretexts.org This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The reaction concludes with the departure of the leaving group, which restores the ring's aromaticity. chemistrysteps.com

For this reaction to be viable, the aromatic ring containing the leaving group must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO2), positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These groups are crucial for stabilizing the negative charge of the Meisenheimer complex through resonance. libretexts.org

In the context of synthesizing this compound, a hypothetical SNAr route would involve the reaction of a phenoxide with an activated aryl halide. For instance, the sodium salt of p-cresol (B1678582) (p-cresolate) could act as the nucleophile, attacking an activated 3-vinylaryl halide. Conversely, the sodium salt of 3-vinylphenol (B127234) could attack an activated 4-methylaryl halide. However, since neither the 3-vinylphenyl nor the 4-methylphenyl moieties of the target compound contain the requisite strong electron-withdrawing groups, the direct SNAr approach using precursors like 3-bromostyrene (B1266119) and p-cresol is generally not feasible under standard conditions. libretexts.org

The reactivity in SNAr reactions is also notably influenced by the leaving group, with fluoride (B91410) being the most effective, followed by other halogens. This is contrary to SN1/SN2 trends and is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond. youtube.com Catalyst-free SNAr reactions can sometimes be achieved under forcing conditions, such as using microwave irradiation in a solvent like DMSO, particularly with highly activated aryl halides. organic-chemistry.org

Metal-Catalyzed Etherification Reactions

Metal-catalyzed cross-coupling reactions are the most prevalent and versatile methods for constructing the diaryl ether framework of this compound. These reactions typically involve the coupling of a phenol with an aryl halide or a related electrophile, facilitated by a transition metal catalyst, most commonly copper or palladium.

Ullmann Condensation: The classical Ullmann reaction involves the copper-catalyzed coupling of a phenol with an aryl halide at high temperatures. umass.edu Modern variations have significantly improved the reaction conditions, allowing for lower temperatures and catalytic amounts of copper. umass.edu For the synthesis of the target molecule, this could involve reacting 3-vinylphenol with 4-bromotoluene or p-cresol with 3-bromostyrene . Catalysts like copper(I) iodide (CuI) are frequently used, often in combination with a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) and sometimes a ligand like N,N-dimethylglycine to improve solubility and efficiency. organic-chemistry.orgumass.edu

Buchwald-Hartwig Etherification: Palladium-catalyzed Buchwald-Hartwig cross-coupling has emerged as a powerful tool for C-O bond formation. organic-chemistry.org This method generally offers milder conditions and a broader substrate scope compared to traditional Ullmann reactions. The catalytic cycle involves a palladium(0) species, which undergoes oxidative addition into the aryl halide bond. The synthesis would proceed by coupling, for example, 3-vinylphenol and 4-bromotoluene in the presence of a palladium catalyst, such as Pd(OAc)2, and a suitable phosphine (B1218219) ligand. organic-chemistry.org The choice of ligand is critical for the reaction's success. organic-chemistry.org

Below is a comparative table of typical conditions for these reactions.

| Feature | Ullmann Condensation | Buchwald-Hartwig Etherification |

| Metal Catalyst | Copper (e.g., CuI, Cu(OTf)2) | Palladium (e.g., Pd(OAc)2, Pd2(dba)3) |

| Typical Ligands | 1,10-Phenanthroline, N,N-dimethylglycine | Phosphines (e.g., Xantphos, RuPhos) |

| Base | K2CO3, Cs2CO3, K3PO4 | Cs2CO3, K3PO4, NaOtBu |

| Solvent | DMF, NMP, Toluene (B28343), Pyridine | Toluene, Dioxane |

| Temperature | 90-200 °C | Room Temperature to 120 °C |

Sequential and Convergent Synthesis Routes

The assembly of this compound can be approached through either convergent or sequential strategies.

Sequential Synthesis: In a sequential (or linear) route, the molecule is built step-by-step on a single starting scaffold. For example, one could begin with 3-bromophenol . The first step would be a metal-catalyzed etherification with p-cresol to form 1-bromo-3-(4-methylphenoxy)benzene . In the subsequent and final step, the vinyl group would be introduced onto the bromine-substituted position. This can be achieved via another cross-coupling reaction, such as a Stille coupling (using vinyltributyltin) or a Suzuki coupling (using potassium vinyltrifluoroborate) catalyzed by palladium. While potentially longer, this route can be advantageous if the required starting materials for a convergent route are unavailable or if it allows for easier purification at intermediate stages.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. researchgate.net For metal-catalyzed etherifications, several factors must be carefully tuned.

Catalyst and Ligand: The choice of metal and its associated ligand is paramount. For palladium-catalyzed reactions, bulky electron-rich phosphine ligands can accelerate the reductive elimination step, improving yields. organic-chemistry.org In copper-catalyzed systems, ligands can prevent catalyst agglomeration and facilitate the coupling. umass.edu

Base: The strength and solubility of the base are critical. Cesium carbonate (Cs2CO3) is often superior due to its high solubility in organic solvents, but potassium carbonate (K2CO3) and potassium phosphate (K3PO4) are also effective and more economical. organic-chemistry.orgjsynthchem.com

Solvent: The solvent affects the solubility of the reactants and the base, and its boiling point determines the accessible temperature range. Aprotic polar solvents like DMF and NMP are common for Ullmann-type reactions, while less polar solvents like toluene and dioxane are typical for Buchwald-Hartwig couplings. organic-chemistry.orgumass.edu

Temperature and Reaction Time: These parameters are interdependent. Higher temperatures can increase reaction rates but may also lead to side reactions or decomposition of the catalyst or product. Optimization involves finding the lowest temperature at which the reaction proceeds to completion in a reasonable timeframe.

The following table illustrates the effect of varying conditions on a hypothetical diaryl ether synthesis.

| Parameter | Condition A | Condition B | Condition C | Likely Outcome |

| Catalyst | 5 mol% CuI | 5 mol% CuI | 2 mol% Pd(OAc)2 | Palladium may offer higher turnover and milder conditions. |

| Base | K2CO3 | Cs2CO3 | Cs2CO3 | Cs2CO3 often gives higher yields due to better solubility. |

| Solvent | Toluene | NMP | Toluene | NMP is a better solvent for copper salts but harder to remove. |

| Temperature | 110 °C | 110 °C | 80 °C | Buchwald-Hartwig (C) often allows for lower temperatures. |

Stereochemical and Regiochemical Control in Synthesis

Stereochemistry: The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, the synthesis does not require specific methods for controlling stereochemistry.

Regiochemistry: Regiochemical control is a critical aspect of the synthesis. The final structure, with its 1,3-disubstituted vinylphenyl ring and a para-substituted methylphenoxy group, is entirely dictated by the regiochemistry of the starting materials.

In a convergent synthesis , using 3-vinylphenol and a 4-halotoluene (like 4-bromotoluene) will exclusively yield the desired 1,3-isomer. If one were to mistakenly use 4-vinylphenol, the product would be the regioisomeric 1-Ethenyl-4-(4-methylphenoxy)benzene. Similarly, using 3-halotoluene instead of the 4-halo isomer would lead to a different product.

In a sequential synthesis , the regiochemistry is set at each step. Starting with 3-bromophenol ensures the ether linkage is at the 3-position relative to the site where the vinyl group will be installed.

For SNAr reactions , regiochemistry is determined by the positions of the leaving group and the essential electron-withdrawing activator. The nucleophile will only substitute at the position of the leaving group if an activating group is located at the ortho or para position relative to it. chemistrysteps.com

The selection of precursors with the correct substitution pattern is therefore the primary method for ensuring the desired regiochemical outcome.

Green Chemistry Principles and Sustainable Synthesis Approaches

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process.

Catalyst Choice: A key goal is to replace precious metal catalysts like palladium with more earth-abundant and less toxic alternatives such as copper or iron. nih.gov Research has focused on developing highly efficient copper and iron-based nanocatalysts for C-O cross-coupling reactions. jsynthchem.comnih.gov

Solvent Selection: Efforts are being made to replace hazardous organic solvents like DMF and NMP with greener alternatives. Water has been explored as a solvent for some palladium-catalyzed C-O coupling reactions. nih.gov Performing reactions under solvent-free conditions is another sustainable approach.

Catalyst-Free Reactions: For activated substrates, catalyst-free methods, such as microwave-assisted SNAr in DMSO, can provide a greener alternative to metal-catalyzed routes by eliminating the metal catalyst entirely. organic-chemistry.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all atoms from the starting materials into the final product. Convergent strategies often have better atom economy than long sequential syntheses with multiple protection-deprotection steps.

Recyclable Catalysts: A significant advancement in sustainable synthesis is the development of heterogeneous catalysts. For example, copper or palladium nanoparticles can be immobilized on magnetic supports (e.g., Fe3O4). nih.gov These catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times, reducing waste and cost. nih.gov

Chemical Reactivity and Transformation Pathways of 1 Ethenyl 3 4 Methylphenoxy Benzene

Reactivity of the Ethenyl Moiety

The ethenyl group, being an unsaturated system, is the primary site for addition and polymerization reactions. Its reactivity is influenced by the electron-donating character of the phenoxy group, which can stabilize cationic intermediates.

The vinyl group of 1-ethenyl-3-(4-methylphenoxy)benzene is susceptible to polymerization through various mechanisms, with cationic polymerization being particularly relevant due to the electronic nature of the molecule.

Cationic Polymerization: Vinyl ethers are known to undergo living cationic polymerization, a process that allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. rsc.org This method can be initiated by various systems, including electrophilic reagents and organocatalysts, sometimes even under ambient conditions without rigorous purification of reagents. rsc.orgnih.gov For instance, novel catalyst systems like thiophosphoramide in conjunction with a strong organic acid have proven effective for the controlled cationic polymerization of various vinyl ethers, yielding high molecular weight polymers. nih.gov Mechanically induced cationic reversible addition-fragmentation chain transfer (mechano-cRAFT) polymerization has also been developed for vinyl ethers, utilizing mechanoredox catalysts to generate cationic intermediates. rsc.org Given the structural similarity, this compound would be expected to readily undergo cationic polymerization.

Radical Polymerization: While cationic polymerization is often favored for vinyl ethers, radical polymerization is a common mechanism for styrenic monomers. Problems such as spontaneous polymerization can arise when using styrene (B11656) as a diene component in other reactions. nih.gov This suggests that under appropriate initiation conditions (e.g., with AIBN or benzoyl peroxide), this compound could also form polymers via a radical pathway.

Anionic Polymerization: Anionic polymerization is typically effective for vinyl monomers with electron-withdrawing substituents. Since the phenoxy group is generally considered electron-donating, this mechanism is less likely for this compound compared to cationic or radical methods.

Table 1: Comparison of Polymerization Mechanisms for Vinyl Compounds

| Polymerization Type | Initiator Type | Monomer Requirement | Expected Applicability to this compound |

| Cationic | Lewis Acids, Protic Acids, Electrophiles | Electron-rich alkenes (e.g., vinyl ethers, styrenes) | High |

| Radical | Peroxides, Azo compounds | Wide range of vinyl monomers | Moderate to High |

| Anionic | Organometallics, Strong Bases | Alkenes with electron-withdrawing groups | Low |

The ethenyl group can participate as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction.

Diels-Alder Reaction: Styrene and its derivatives can act as the 2π component (dienophile) in [4+2] cycloaddition reactions. researchgate.netacs.orgacs.org For example, the Diels-Alder reaction between sorbic acid and substituted styrenes has been documented. acs.org More complex structures, such as functionalized naphthalenes, can be synthesized through intramolecular dehydrogenative Diels-Alder reactions of styrenyl derivatives. nih.gov It is therefore anticipated that this compound could react with suitable dienes (e.g., electron-rich or electron-deficient dienes, depending on the reaction conditions) to form cyclohexene (B86901) adducts. The regioselectivity of the reaction would be influenced by the electronic and steric effects of the substituted phenoxy group. Additionally, vinyl ether moieties have been shown to participate in inverse-electron-demand Diels-Alder reactions with tetrazines, leading to cleavage of the vinyl ether. nih.gov

The electron-rich double bond of the ethenyl group is susceptible to attack by electrophiles. The general mechanism involves the formation of a carbocation intermediate, which is stabilized by resonance with the adjacent aromatic ring and the phenoxy group.

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) would lead to the corresponding dihaloalkane. The reaction proceeds via a cyclic halonium ion intermediate, followed by nucleophilic attack.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would follow Markovnikov's rule, with the hydrogen atom adding to the terminal carbon and the halide adding to the carbon adjacent to the aromatic ring, forming a more stable benzylic carbocation.

Hydration: Acid-catalyzed hydration (e.g., using H₂SO₄/H₂O) would also follow Markovnikov's rule to produce the corresponding secondary alcohol.

Carbene Addition: The reaction with carbenes, such as dichlorocarbene (B158193) (:CCl₂), would result in the formation of a dichlorocyclopropane ring at the site of the double bond. rsc.org The reactivity in such additions is influenced by the alkyl group of the vinyl ether, suggesting that the substituent on the phenoxy ring would also have an effect. rsc.org

Reactivity of the Phenoxy Ether Linkage

The ether bond in this compound is generally stable but can be cleaved under harsh conditions. The substituents on the aromatic rings play a crucial role in modulating the reactivity of this linkage.

The cleavage of aryl ethers typically requires strong acids or Lewis acids. youtube.commasterorganicchemistry.com

Acid-Catalyzed Cleavage: Strong acids like HI or HBr can cleave the ether bond. masterorganicchemistry.comyoutube.com The reaction is initiated by the protonation of the ether oxygen, making it a better leaving group. youtube.comyoutube.com The subsequent step depends on the nature of the groups attached to the oxygen. For a phenyl ether, the cleavage will occur at the alkyl-oxygen bond because the phenyl-oxygen bond is stronger due to the sp² hybridization of the carbon. Thus, treatment of this compound with excess strong acid would be expected to yield 3-ethenylphenol and 4-methylphenyl halide. Cleavage of the vinyl-oxygen bond is less likely under these conditions.

The substituents on both phenyl rings influence the reactivity of the ether linkage and the aromatic rings themselves.

Effect on Ether Cleavage: The rate of ether cleavage can be affected by substituents on the aromatic rings. Electron-donating groups, such as the methyl group on the p-cresol-derived ring, can influence the electron density on the ether oxygen and potentially affect the ease of protonation. Computational studies on phenethyl phenyl ethers show that substituents significantly impact the carbon-oxygen bond dissociation enthalpies. acs.org Specifically, methoxy (B1213986) substituents on the phenyl ring adjacent to the ether oxygen weaken the C-O bond, enhancing the rate of homolytic cleavage. acs.org

Effect on Electrophilic Aromatic Substitution: The phenoxy group and the ethenyl group are both activating, ortho-, para-directing groups for electrophilic aromatic substitution on the benzene (B151609) ring to which they are attached. stpeters.co.inmsu.edu Similarly, the methyl group is an activating, ortho-, para-director on the other ring. Therefore, reactions like nitration, sulfonation, or Friedel-Crafts alkylation/acylation would be directed to the positions ortho and para to these activating groups. byjus.comyoutube.com The presence of multiple activating groups suggests that the molecule would be highly reactive towards electrophiles, and controlling the selectivity of substitution could be challenging.

Table 2: Predicted Products of Selected Reactions

| Reaction Type | Reagents | Moiety Involved | Predicted Major Product(s) |

| Cationic Polymerization | Lewis Acid (e.g., BF₃·OEt₂) | Ethenyl | Poly(this compound) |

| Diels-Alder | Maleic Anhydride | Ethenyl | Cyclohexene adduct |

| Hydrobromination | HBr | Ethenyl | 1-(1-Bromoethyl)-3-(4-methylphenoxy)benzene |

| Ether Cleavage | Excess HI, heat | Phenoxy Ether | 3-Ethenylphenol and 1-iodo-4-methylbenzene |

| Nitration | HNO₃, H₂SO₄ | Aromatic Rings | Mixture of nitro-substituted isomers |

Electrophilic Aromatic Substitution on the Benzene Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. libretexts.org The rate and regioselectivity of these reactions on the central benzene ring of this compound are determined by the electronic effects of the existing substituents.

Both the vinyl (-CH=CH₂) and the phenoxy (-OAr) groups are activating substituents that direct incoming electrophiles to the ortho and para positions. stackexchange.comlibretexts.orgpressbooks.pub

Vinyl (Ethenyl) Group: The vinyl group is considered an activating, ortho, para-director. pearson.comchegg.com Although it has a weakly electron-withdrawing inductive effect, its ability to donate π-electron density to the benzene ring through resonance (+R effect) is dominant. stackexchange.com This resonance stabilization is most effective for intermediates formed during attack at the ortho and para positions, making these sites more reactive towards electrophiles than the meta position. chegg.comchegg.com

Phenoxy Group: The phenoxy group is a potent activating, ortho, para-director. leah4sci.comyoutube.com The oxygen atom's lone pairs can be delocalized into the benzene ring via a strong resonance effect, significantly increasing the electron density at the ortho and para carbons. pressbooks.pubyoutube.com This effect far outweighs the inductive electron-withdrawing effect of the electronegative oxygen atom. masterorganicchemistry.com

In this compound, the two substituents are in a meta relationship. Their directing effects reinforce each other, strongly favoring substitution at the positions that are ortho or para to both groups. The most activated positions on the central benzene ring are C4 and C6 (both ortho to the phenoxy group and para and ortho to the vinyl group, respectively), and C2 (ortho to the vinyl group and the phenoxy group). Steric hindrance may reduce the reactivity of the C2 position compared to C4 and C6.

| Substituent | Electronic Effect | Directing Influence | Activated Positions on Central Ring |

|---|---|---|---|

| -CH=CH₂ (Ethenyl) | Activating (+R > -I) | Ortho, Para | C2, C4, C6 |

| -O-(p-tolyl) (Phenoxy) | Strongly Activating (+R >> -I) | Ortho, Para | C2, C4, C6 |

The activated nature of the central benzene ring allows for the introduction of various functional groups through standard electrophilic aromatic substitution protocols. However, the presence of the reactive vinyl group can lead to side reactions, particularly under strongly acidic or oxidizing conditions.

Halogenation: Bromination or chlorination in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would be expected to yield a mixture of 4-halo and 6-halo derivatives. The high activation of the ring may necessitate milder conditions to prevent polysubstitution or reaction at the vinyl group.

Nitration: Nitration, typically using a mixture of nitric acid and sulfuric acid, must be conducted with care. The strongly acidic and oxidizing conditions can lead to polymerization or oxidation of the vinyl group. The primary products would be the 4-nitro and 6-nitro derivatives.

Friedel-Crafts Reactions: Acylation and alkylation reactions are feasible. Friedel-Crafts acylation, for instance with an acyl chloride and AlCl₃, would likely proceed at the C4 and C6 positions. Polymerization of the vinyl group is a significant competing pathway under the strong Lewis acid conditions.

| Reaction | Typical Reagents | Predicted Major Products (on central ring) | Potential Side Reactions |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 1-Bromo-5-ethenyl-3-(4-methylphenoxy)benzene, 1-Bromo-3-ethenyl-5-(4-methylphenoxy)benzene | Addition to vinyl group, polybromination |

| Nitration | HNO₃, H₂SO₄ | 1-Ethenyl-5-nitro-3-(4-methylphenoxy)benzene, 1-Ethenyl-3-nitro-5-(4-methylphenoxy)benzene | Oxidation/polymerization of vinyl group |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(5-Ethenyl-3-(4-methylphenoxy)phenyl)ethan-1-one, 1-(3-Ethenyl-5-(4-methylphenoxy)phenyl)ethan-1-one | Polymerization of vinyl group |

Oxidation and Reduction Chemistry of Aromatic and Alkenyl Moieties

The vinyl group is particularly susceptible to both oxidation and reduction, while the aromatic rings are more robust.

Oxidation: The vinyl group can be oxidized under various conditions. Treatment with an oxidizing agent like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) would cleave the double bond, potentially yielding a carboxylic acid or aldehydes like formaldehyde (B43269) and benzaldehyde, depending on the workup conditions. rsc.orgacs.org Epoxidation of the double bond can be achieved using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. acs.org The aromatic rings are generally resistant to oxidation except under harsh conditions.

Reduction: The vinyl group is readily reduced to an ethyl group. Catalytic hydrogenation, using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), selectively reduces the double bond without affecting the aromatic rings. youtube.com This reaction transforms this compound into 1-ethyl-3-(4-methylphenoxy)benzene. Reducing the aromatic rings requires more forcing conditions, such as high pressure and temperature or using a catalyst like rhodium-on-carbon.

Derivatization Studies for Functional Material Precursors

The structure of this compound makes it an interesting candidate for the synthesis of functional materials, particularly polymers.

Polymerization: The vinyl group can undergo polymerization. cymitquimica.com Cationic polymerization of vinyl ethers is a well-established method for creating polymers with defined structures. researchgate.netnih.gov Similarly, the styrenic nature of the vinyl group in this molecule allows for radical polymerization, potentially initiated by agents like AIBN. u-fukui.ac.jpresearchgate.net This could produce poly(styrene) derivatives with bulky phenoxy side chains, which would influence the polymer's thermal and mechanical properties.

Post-Polymerization Modification: If a polymer is formed via the vinyl group, the phenoxy and tolyl rings remain as pendant groups that can be further functionalized. For example, electrophilic substitution reactions (e.g., sulfonation) could be performed on the polymer to introduce ion-exchange capabilities or alter its solubility.

Hydrofunctionalization: The vinyl group can undergo a variety of addition reactions to introduce new functionalities. For example, copper-catalyzed hydroarylation could add another aryl group to the benzylic position, creating complex 1,1-diarylalkane structures. acs.orgrsc.org Hydroboration-oxidation would lead to the anti-Markovnikov addition of water across the double bond, yielding 2-(3-(4-methylphenoxy)phenyl)ethan-1-ol. youtube.com These derivatizations create new monomers or precursors for more complex materials. academie-sciences.fr

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional NMR spectra, specifically ¹H and ¹³C NMR, are the cornerstone of structural analysis for 1-Ethenyl-3-(4-methylphenoxy)benzene.

The ¹H NMR spectrum would exhibit distinct signals corresponding to the different types of protons in the molecule. The protons of the ethenyl (vinyl) group would appear as a characteristic set of multiplets in the olefinic region (typically 5.0-7.0 ppm). The aromatic protons on the two benzene (B151609) rings would resonate in the downfield region (around 6.8-7.5 ppm), with their specific chemical shifts and coupling patterns revealing their substitution pattern. The methyl group protons on the phenoxy moiety would give rise to a sharp singlet further upfield (around 2.3 ppm).

The ¹³C NMR spectrum provides complementary information by showing a single peak for each unique carbon atom. The carbon atoms of the ethenyl group would be found in the 110-140 ppm range. The aromatic carbons would generate a series of signals between 115 and 160 ppm, with the carbon atoms attached to the oxygen appearing at the lower end of this range due to the deshielding effect of the ether linkage. The methyl carbon would be observed at a characteristic upfield chemical shift (around 20-25 ppm).

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ethenyl (=CH₂) | ~5.2-5.8 | Doublet of doublets |

| Ethenyl (-CH=) | ~6.6-6.8 | Doublet of doublets |

| Aromatic (H on ethenyl-substituted ring) | ~7.0-7.4 | Multiplet |

| Aromatic (H on methylphenoxy ring) | ~6.9-7.2 | Multiplet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Ethenyl (=CH₂) | ~115 |

| Ethenyl (-CH=) | ~136 |

| Aromatic (C-O, ethenyl-substituted ring) | ~157 |

| Aromatic (C-O, methylphenoxy ring) | ~155 |

| Aromatic (C-ethenyl) | ~138 |

| Aromatic (C-methyl) | ~131 |

| Aromatic (other) | ~116-130 |

Two-dimensional NMR techniques are instrumental in assembling the molecular puzzle of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. It would confirm the connectivity within the ethenyl group and help in assigning the signals of adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to four bonds). It is crucial for establishing the connectivity between the ethenyl group and its benzene ring, the ether linkage between the two aromatic rings, and the position of the methyl group on the phenoxy ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding. It can provide information about the preferred conformation of the molecule, for instance, the spatial relationship between the ethenyl group and the adjacent aromatic protons.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound would display several key absorption bands. The C-H stretching vibrations of the aromatic rings and the ethenyl group would appear above 3000 cm⁻¹. The C-H stretching of the methyl group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would produce a series of sharp peaks in the 1450-1600 cm⁻¹ region. A key feature would be the strong, asymmetric C-O-C stretching vibration of the diaryl ether, which is expected to appear in the 1200-1250 cm⁻¹ range. rsc.org The out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region would provide clues about the substitution patterns of the benzene rings.

Characteristic FTIR Peaks for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic and Ethenyl C-H Stretch | 3000-3100 |

| Methyl C-H Stretch | 2850-2960 |

| Aromatic C=C Stretch | 1450-1600 |

| Ethenyl C=C Stretch | ~1630 |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1200-1250 |

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound would also show characteristic peaks for the aromatic ring vibrations. The symmetric breathing mode of the benzene rings would give a strong signal. researchgate.net The C=C stretching of the ethenyl group would also be Raman active. Raman spectroscopy is particularly useful for observing symmetric vibrations that may be weak in the FTIR spectrum. researchgate.netchemicalbook.com

Characteristic Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | ~3060 |

| Aromatic Ring Breathing | ~1000 |

| Aromatic C=C Bending | ~1600 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

For this compound (C₁₅H₁₄O), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) could be used to confirm the elemental composition.

The fragmentation pattern in the mass spectrum would be indicative of the molecule's structure. Common fragmentation pathways for aromatic ethers include cleavage of the ether bond. This would likely lead to the formation of ions corresponding to the 4-methylphenoxy radical cation and the ethenylphenyl radical cation. Further fragmentation of these ions would provide additional structural confirmation. For instance, the loss of a methyl radical from the 4-methylphenoxy fragment is a plausible pathway. docbrown.infodocbrown.info

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

|---|---|

| 210 | [C₁₅H₁₄O]⁺ (Molecular Ion) |

| 107 | [C₇H₇O]⁺ (4-methylphenoxy fragment) |

| 103 | [C₈H₇]⁺ (ethenylphenyl fragment) |

| 91 | [C₇H₇]⁺ (tropylium ion from rearrangement) |

Advanced Chromatographic Techniques for Separation and Purity

Gel Permeation Chromatography (GPC) for Polymer CharacterizationAs there is no information on the polymerization of this compound, no GPC data for the characterization of any resulting polymers exist. GPC is essential for determining the molecular weight distribution of polymers.

Due to the lack of available data, the following data tables, which were intended to be interactive, cannot be generated.

Lack of Published Computational Studies on this compound Prevents In-Depth Analysis

A thorough and systematic search of scientific literature and computational chemistry databases has revealed a significant gap in the available research for the chemical compound This compound . Despite targeted searches for theoretical investigations, including those utilizing Density Functional Theory (DFT), no specific studies detailing the electronic structure, conformational analysis, or predicted spectroscopic properties of this molecule could be identified.

The user's request for an article structured around specific computational chemistry topics—including geometry optimization, frontier molecular orbitals (HOMO-LUMO), electrostatic potential mapping, and theoretical predictions of NMR and vibrational spectra—cannot be fulfilled at this time due to the absence of published data. The generation of a scientifically accurate and authoritative article, as per the user's instructions, is contingent upon the availability of peer-reviewed research findings.

While computational studies exist for structurally related compounds, such as substituted phenols and various vinyl ethers, these findings are not transferable to This compound . The unique electronic and steric interactions arising from the specific arrangement of the vinyl, phenyl, and 4-methylphenoxy groups necessitate a dedicated computational analysis to produce the detailed data requested.

Without foundational research on this specific compound, any attempt to generate the requested content would involve speculation and fabrication of data, which would be scientifically unsound and violate the principles of accuracy and factual reporting.

Therefore, until such time as researchers conduct and publish computational investigations on This compound , it is not possible to provide the detailed analysis and data tables outlined in the user's request.

Computational Chemistry and Theoretical Investigations of 1 Ethenyl 3 4 Methylphenoxy Benzene

Reaction Mechanism Predictions and Transition State Analysis

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms and characterizing the transition states of chemical reactions involving molecules like 1-Ethenyl-3-(4-methylphenoxy)benzene. The presence of the ethenyl (vinyl) group makes this compound susceptible to various reactions, including electrophilic additions, radical polymerization, and transition-metal-catalyzed cross-coupling reactions.

A theoretical investigation into the electrophilic addition of a generic electrophile (E+) to the vinyl group of this compound would involve mapping the potential energy surface of the reaction. This would allow for the identification of intermediates and the calculation of activation energies for the formation of the more stable carbocation. The reaction would likely proceed via a two-step mechanism, with the initial attack of the electrophile on the double bond to form a carbocation intermediate, followed by the attack of a nucleophile. DFT calculations could predict the relative stability of the two possible carbocations (Markovnikov and anti-Markovnikov products), thus determining the regioselectivity of the reaction.

For instance, a hypothetical DFT study on the acid-catalyzed hydration of this compound could provide the activation energies for the rate-determining step, which is the formation of the carbocation intermediate. The transition state for this step would be located and characterized by a single imaginary frequency in the vibrational analysis.

Table 1: Hypothetical DFT-Calculated Activation Energies for the Electrophilic Addition of H₃O⁺ to this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Formation of the secondary carbocation | TS1 | 15.2 |

| Formation of the primary carbocation | TS2 | 25.8 |

| Nucleophilic attack of H₂O on carbocation | TS3 | 5.1 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from DFT calculations. The values are based on typical activation energies for similar reactions.

Molecular Dynamics Simulations for Intramolecular Interactions

Molecular Dynamics (MD) simulations can provide detailed insights into the conformational dynamics and intramolecular interactions of this compound in various environments (e.g., in a solvent or in the gas phase). The flexibility of the molecule is primarily determined by the rotational freedom around the C-O-C ether linkage and the C-C single bond connecting the vinyl group to the benzene (B151609) ring.

MD simulations would involve solving Newton's equations of motion for the atoms of the molecule over time, allowing for the exploration of its conformational landscape. Key parameters to analyze would be the dihedral angles that define the orientation of the phenyl rings with respect to each other and the orientation of the vinyl group. The simulations could reveal the most populated conformations and the energy barriers between them. A study on diphenyl ether derivatives has shown that the phenyl rings can adopt a range of conformations from near-perpendicular to a more parallel arrangement.

Table 2: Hypothetical Dihedral Angle Distributions from a Molecular Dynamics Simulation of this compound in Toluene (B28343)

| Dihedral Angle | Most Populous Angle (degrees) | Population (%) |

| C(aryl)-O-C(aryl)-C(aryl) | 110 | 65 |

| C(aryl)-C(aryl)-C(vinyl)-C(vinyl) | 20 | 75 |

Note: This table presents hypothetical data to illustrate the insights gained from MD simulations. The values are based on expected conformational preferences for similar molecular fragments.

Quantitative Structure-Property Relationship (QSPR) Modeling (non-biological)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of molecules based on their chemical structure. nih.gov For this compound, QSPR models could be developed to predict non-biological properties such as boiling point, vapor pressure, and solubility.

A QSPR study would involve calculating a set of molecular descriptors for a series of structurally related aromatic ethers. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. A statistical model, often based on multiple linear regression or machine learning algorithms, is then built to correlate these descriptors with an experimentally determined property. Once a robust model is established, it can be used to predict the properties of new compounds like this compound. For example, a QSPR model for predicting the boiling point of aromatic ethers might use descriptors such as the molecular weight, the number of aromatic rings, and the solvent-accessible surface area.

Table 3: Hypothetical QSPR Model for Predicting the Boiling Point of Aromatic Ethers

| Descriptor | Coefficient |

| Molecular Weight (MW) | 1.25 |

| Number of Aromatic Rings (nAr) | 25.3 |

| Polar Surface Area (PSA) | -0.85 |

| Predicted Boiling Point for this compound (°C) | 345.8 |

Note: This table and the predicted value are hypothetical and for illustrative purposes. The coefficients are representative of a plausible QSPR model for this class of compounds.

Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions in the crystalline state. By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates the pro-crystal electron density, the Hirshfeld surface provides a detailed picture of how neighboring molecules interact.

For a hypothetical crystal structure of this compound, Hirshfeld surface analysis would be used to generate d_norm maps and 2D fingerprint plots. The d_norm map would highlight close intermolecular contacts, with red spots indicating contacts shorter than the van der Waals radii, which are often indicative of hydrogen bonds or other strong interactions. The 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts. Given the molecular structure, it is expected that H···H, C···H/H···C, and O···H/H···O contacts would be the most significant contributors to the crystal packing. The presence of the aromatic rings would also likely lead to π-π stacking interactions.

Table 4: Hypothetical Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

| Contact Type | Contribution (%) |

| H···H | 55.2 |

| C···H/H···C | 28.5 |

| O···H/H···O | 10.3 |

| C···C | 4.1 |

| Other | 1.9 |

Note: The data presented in this table is hypothetical and based on typical values observed for similar organic molecular crystals. It serves to illustrate the output of a Hirshfeld surface analysis.

Applications and Potential in Materials Science and Organic Technology

Polymer and Copolymer Synthesis

The presence of the ethenyl (vinyl) group allows 1-ethenyl-3-(4-methylphenoxy)benzene to undergo polymerization, similar to its parent compound, styrene (B11656). wikipedia.orgijcrt.org The key difference lies in the large substituent at the meta-position of the phenyl ring, which can be leveraged to create polymers with unique properties.

This compound represents a strategic evolution from simple styrene. The synthesis of such functionalized monomers is a key strategy in polymer chemistry to create materials with properties tailored for specific applications. The incorporation of a 4-methylphenoxy (tolyloxy) group serves several purposes:

Increased Bulk: The side group is significantly larger than the simple hydrogen atom in styrene, which influences chain packing and intermolecular forces.

Modified Polarity: The ether linkage introduces polarity and the potential for specific intermolecular interactions.

Electronic Activity: The aromatic rings connected by an ether bridge can influence the electronic properties of the resulting polymer.

The synthesis of analogous functionalized styrene monomers, such as those with hydroxyl or bromophenoxy groups, has been successfully demonstrated through methods like anionic polymerization followed by post-polymerization modification, establishing a precedent for the creation of such tailored building blocks. rsc.org

Homopolymerization of this compound would result in poly[this compound]. The properties of this polymer are expected to be distinct from standard polystyrene due to the bulky side chain. wikipedia.orgbangslabs.com

Expected Impact on Polymer Properties:

Glass Transition Temperature (T_g): The bulky 4-methylphenoxy group is expected to restrict the rotational freedom of the polymer backbone. This increased rigidity would likely lead to a significantly higher glass transition temperature compared to standard polystyrene (T_g ≈ 100 °C), enhancing the material's thermal stability and useful temperature range. ijcrt.orgwikipedia.org

Mechanical Properties: The introduction of the side group would alter the mechanical strength and modulus. While standard polystyrene is known for its hardness and brittleness, the phenoxy substituent could potentially improve properties like toughness depending on how the polymer chains pack. bangslabs.com

Optical and Dielectric Properties: The presence of additional aromatic rings and the ether linkage would modify the refractive index and dielectric constant of the polymer, making it potentially suitable for optical or electronic insulation applications. bangslabs.com

Table 1: Comparison of Expected Properties of Poly[this compound] with Polystyrene

| Property | Standard Polystyrene | Poly[this compound] (Predicted) | Rationale for Prediction |

| Glass Transition Temp. (T_g) | ~100 °C ijcrt.org | > 100 °C | Bulky side group restricts chain mobility. |

| Density | 1.04 – 1.06 g/cm³ bangslabs.com | > 1.06 g/cm³ | Addition of a heavier phenoxy group. |

| Refractive Index (n_D) | ~1.59 bangslabs.com | > 1.59 | Increased number of aromatic rings per repeating unit. |

| Dielectric Constant | ~2.55 (at 1 kHz) bangslabs.com | Higher than polystyrene | Introduction of a polar ether linkage. |

| Solubility | Soluble in aromatic and chlorinated solvents wikipedia.org | Similar, but potentially altered solubility profile | The phenoxy group may enhance solubility in moderately polar solvents. |

Copolymerization of this compound with other vinyl monomers is a viable strategy to finely tune material properties. By incorporating it into copolymers, its specific characteristics (e.g., high T_g, modified refractive index) can be averaged with those of a comonomer. Research on structurally related monomers, such as 2-methoxyethyl 3-(4-methylphenoxy)phenylcyanoacrylate, has shown their successful copolymerization with styrene, indicating a high likelihood of similar reactivity for this compound. chemrxiv.org

Potential comonomers could include:

Styrene: To create a copolymer with a T_g intermediate between polystyrene and the homopolymer, while improving processability.

Methyl Methacrylate (MMA): To combine the rigidity of the subject monomer with the excellent optical clarity and UV resistance of poly(methyl methacrylate).

Acrylonitrile: To improve chemical resistance and toughness, similar to the production of Styrene-Acrylonitrile (SAN) resins. greenchemicals.eu

Table 2: Potential Copolymer Systems and Their Targeted Enhancements

| Copolymer System | Potential Comonomer | Targeted Property Enhancement |

| Random Copolymer | Styrene | Tunable glass transition temperature, improved thermal stability over pure polystyrene. |

| Random Copolymer | Methyl Methacrylate | High thermal stability combined with optical clarity and weatherability. |

| Block Copolymer | Isobutylene | Creation of a thermoplastic elastomer with a high-service-temperature hard block, analogous to SIBS copolymers. nih.gov |

Optoelectronic Materials Development

The aromatic nature of this compound suggests its potential use in organic electronics, where precise control over electronic properties, morphology, and solubility is critical.

While not a conventional conjugated monomer itself, this compound could serve as a crucial component in host materials for Organic Light-Emitting Diodes (OLEDs), particularly for third-generation phosphorescent (PhOLED) or Thermally Activated Delayed Fluorescence (TADF) devices. researchgate.netossila.com

In these systems, an emissive dopant is dispersed in a host material. The host material must have a high triplet energy to prevent energy loss from the dopant, good charge transport properties, and morphological stability. The inclusion of this compound as a comonomer in a host polymer could offer:

High Triplet Energy: The ether linkage breaks the conjugation between the phenyl rings, which can help maintain a high triplet energy level in the host polymer, a critical requirement for efficient blue PhOLEDs.

Morphological Stability: The bulky, amorphous nature of the monomer unit can prevent crystallization of the host polymer film, leading to more stable and uniform device performance over time.

Solubility and Processability: The substituent can enhance the solubility of the host polymer, enabling solution-based processing techniques like spin-coating or inkjet printing.

In the field of organic photovoltaics (OPVs), device efficiency is highly dependent on the energy levels of the donor and acceptor materials and the morphology of the bulk heterojunction (BHJ). The direct application of a homopolymer of this compound as a primary donor or acceptor is unlikely due to its interrupted conjugation.

However, its role as a modifying comonomer is plausible. Incorporating small amounts of this monomer into a known donor or acceptor polymer could be a strategy to:

Tune Energy Levels: Subtly adjust the HOMO/LUMO energy levels of the host polymer through electronic effects of the phenoxy group.

Control Morphology: Disrupt the crystallinity of the main polymer to optimize the domain sizes within the BHJ, which is crucial for efficient charge separation and transport.

Enhance Solubility: Improve the processability of high-performance but poorly soluble conjugated polymers.

Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, constructed from organic building blocks linked by strong covalent bonds. nih.govradtech.org Their high porosity, thermal stability, and tunable nature make them prime candidates for applications in gas storage, separation, and catalysis. nih.gov

Utilization as Linkers for COF Synthesis

The structure of "this compound" makes it a hypothetical candidate as a specialized linker in the synthesis of COFs. The terminal vinyl group offers a reactive site for polymerization, a key process in the formation of certain COF structures. While traditional COF synthesis often relies on reactions like boronate ester formation or imine condensation, the use of vinyl-functionalized precursors is an area of ongoing research. nih.govradtech.org

The polymerization of the vinyl group could potentially lead to the formation of a robust, cross-linked framework. The rigid phenoxybenzene backbone would contribute to the structural integrity and permanent porosity of the resulting material. The synthetic strategy might involve a self-polymerization of the vinyl group under specific catalytic conditions or a co-polymerization with other multi-vinylated monomers to create a 3D network. The presence of the ether linkage and the methyl group could also influence the final topology and surface properties of the COF.

Gas Adsorption, Separation, and Storage Applications of Derived Materials

The hypothetical COFs derived from "this compound" could exhibit interesting properties for gas adsorption and separation. The inherent porosity of COFs provides a high surface area for gas molecules to adsorb. tandfonline.com The specific chemical nature of the framework, including the aromatic rings and the ether oxygen atoms, would determine its affinity for different gases.

For instance, the aromatic surfaces could interact favorably with gases like carbon dioxide through π-π interactions, suggesting potential for CO2 capture applications. tandfonline.com The precise pore size, dictated by the geometry of the linker and the synthetic conditions, would be critical for selective gas separation, such as separating methane (B114726) from carbon dioxide. researchgate.net

Illustrative Gas Adsorption Data for a Hypothetical COF

The following table presents hypothetical data for a COF derived from "this compound," illustrating potential gas uptake capacities. This data is for illustrative purposes only and is not based on experimental results for this specific material.

| Gas | Temperature (K) | Pressure (bar) | Hypothetical Uptake (mmol/g) |

| CO₂ | 273 | 1 | 2.5 |

| CO₂ | 298 | 1 | 1.8 |

| CH₄ | 273 | 1 | 1.1 |

| CH₄ | 298 | 1 | 0.8 |

| N₂ | 77 | 1 | 15.0 |

Catalysis and Ligand Design

The design of ligands is central to the field of homogeneous catalysis, where metal complexes are used to accelerate chemical reactions with high selectivity.

Precursor for Advanced Ligands in Metal-Catalyzed Reactions

"this compound" can be envisioned as a versatile precursor for the synthesis of advanced ligands. The vinyl group is a key functional handle that can be transformed into various coordinating groups. A particularly important transformation is the hydrophosphination of the vinyl group, which would install a phosphine (B1218219) moiety. nih.govliv.ac.uk

Phosphines are a critical class of ligands in metal catalysis, and their electronic and steric properties can be fine-tuned to control the outcome of catalytic reactions. nih.govliv.ac.uk By reacting "this compound" with a secondary phosphine (e.g., diphenylphosphine), a novel tertiary phosphine ligand could be synthesized. The resulting ligand would possess a unique architecture, combining the electronic influence of the phenoxybenzene backbone with the coordinating phosphorus atom. Such ligands could find applications in cross-coupling reactions, hydrogenations, or hydroformylations. youtube.com

Exploration of Photocatalytic Activities (e.g., CO2 reduction, hydrogen evolution)

The extended π-system of "this compound" and its potential derivatives suggests that they could be explored for photocatalytic applications. Photocatalysis utilizes light to drive chemical reactions, and materials with suitable electronic properties are required. acs.org While the parent molecule itself may not be an efficient photocatalyst, it could be incorporated into larger systems, such as porphyrin-based frameworks, that are known to have photocatalytic activity. nih.gov

Derivatives of this compound, or polymers made from it, could potentially act as photosensitizers, absorbing light and transferring energy to a catalytic center. The electronic properties could be tuned by further functionalization of the aromatic rings. Research in this area would focus on evaluating the light-absorbing properties and the efficiency of charge separation and transfer in materials derived from this precursor.

Advanced Coatings and Resins Technology

The polymerizability of the vinyl group makes "this compound" a candidate for the development of advanced coatings and resins. Vinyl ether compounds are known to be used in UV-curable coatings and as reactive diluents. radtech.orggoogle.combasf.com

Upon polymerization, which can be initiated by cationic or free-radical methods, this monomer could form a cross-linked polymer network. researchgate.netnih.gov The presence of the bulky and rigid bis-aromatic ether structure would likely impart desirable properties to the resulting material, such as high thermal stability, chemical resistance, and specific mechanical properties. These characteristics are highly sought after in the formulation of protective coatings for various substrates, as well as in the creation of durable resin systems for composites and adhesives. google.com The phenoxy and methyl groups could also enhance solubility in organic systems and adhesion to certain surfaces.

Based on the conducted research, there is no publicly available scientific literature or data corresponding to the specific chemical compound "this compound." The search results did not yield any information regarding its synthesis, properties, or applications as an intermediate in fine chemical synthesis, materials science, or organic technology.

The provided search results pertain to structurally different, though related, compounds such as:

1-Ethenyl-3-methyl-benzene : A positional isomer of vinyltoluene.

1-Ethenyl-4-methyl-benzene : Another positional isomer of vinyltoluene.

1-Ethenyl-4-[(phenylsulfanyl)methyl]benzene : A sulfur-containing vinylbenzene derivative.

1-fluoro-3-[(E)-2-(4-methoxyphenyl)ethenyl]benzene : A fluorinated stilbene (B7821643) derivative.

Benzene (B151609), 2-ethenyl-1-(1-Methylethoxy)-4-nitro- : A nitrated and ether-linked vinylbenzene derivative.

4-(4-methylphenoxy)cyanobenzene : A cyanophenyl ether derivative.

These compounds, while sharing some structural motifs with the requested molecule, are distinct chemical entities with their own unique properties and synthetic pathways. Therefore, no information can be provided for "this compound" as an intermediate in fine chemical synthesis as per the user's request.

It is possible that "this compound" is a novel compound that has not yet been synthesized or characterized in published scientific literature, or it may be referred to by a different nomenclature not used in the search queries. Without any specific data for this exact compound, it is not possible to generate the requested article.

Environmental Considerations and Green Chemical Aspects Excluding Toxicity/safety

Sustainable Production Processes and Feedstock Utilization

The synthesis of a molecule like 1-Ethenyl-3-(4-methylphenoxy)benzene involves the formation of a diaryl ether linkage and the presence of a vinyl group. Green chemistry approaches would focus on improving the efficiency and reducing the environmental impact of the synthetic routes to these functionalities.

Diaryl Ether Synthesis:

Traditionally, diaryl ethers are synthesized via Ullmann condensation or palladium-catalyzed Buchwald-Hartwig cross-coupling reactions. rsc.org Sustainable alternatives aim to replace expensive and toxic catalysts and minimize harsh reaction conditions.

Metal-Free Catalysis: Recent advancements have demonstrated the synthesis of diaryl ethers using metal-free cascade reactions with hypervalent iodine reagents (diaryliodonium salts). su.se This approach is energy-efficient, robust, and avoids the use of rare or toxic metal catalysts, leading to lower waste generation. su.se

Greener Catalysts: Copper-based catalysts are emerging as a more economical and environmentally friendly alternative to palladium for C-O cross-coupling reactions. jsynthchem.comresearchgate.net The use of copper iodide (CuI) nanocatalysts, potentially immobilized on magnetic nanoparticles, allows for easier catalyst recovery and reuse, contributing to a more sustainable process. jsynthchem.com

Styrene (B11656) Moiety Synthesis:

The vinylbenzene (styrene) portion of the molecule is a critical component. Conventional styrene production is highly energy-intensive. aiche.orgchemicalprocessing.com

Advanced Catalysis for Dehydrogenation: Researchers have developed novel redox catalysts that significantly improve the single-pass yield of styrene from ethylbenzene, from a conventional ~54% to over 90%. techbriefs.comncsu.edu These catalysts, such as multifunctional core-shell redox oxidative dehydrogenation (redox-ODH) catalysts, operate without the need for steam, drastically reducing energy consumption by up to 82% and CO2 emissions by 79%. chemicalprocessing.comncsu.eduresearchgate.net

Bio-based Feedstocks: A key green chemistry goal is the use of renewable resources. Lignin (B12514952), a component of lignocellulosic biomass, is a promising feedstock. acs.orgmdpi.comresearchgate.net Naturally occurring phenolic acids like ferulic acid can be converted to vinylphenols (e.g., 2-methoxy-4-vinylphenol) through biocatalytic decarboxylation. researchgate.netresearchgate.net This biocatalytic route offers a sustainable pathway to styrene derivatives, moving away from petrochemical dependence. researchgate.netmdpi.com

A hypothetical sustainable synthesis of this compound could involve a copper-catalyzed coupling of 3-ethenylphenol and a 4-methylphenyl halide, or a metal-free approach using a diaryliodonium salt. The 3-ethenylphenol precursor could potentially be derived from bio-based feedstocks through advanced catalytic or enzymatic processes.

Waste Minimization and By-product Valorization Strategies

Waste minimization in the synthesis of fine chemicals like this compound is guided by the principles of atom economy and the reduction of auxiliary substances.

Waste Minimization in Synthesis:

Heterogeneous and Recoverable Catalysts: A significant source of waste is the catalyst itself. Using heterogeneous catalysts—solid-supported systems—allows for simple filtration and recovery, preventing metal leaching into the product and enabling reuse over multiple cycles. acs.orgacs.orgunipa.it For instance, palladium catalysts supported on silica (B1680970) networks or copper catalysts on magnetic nanoparticles exemplify this approach. jsynthchem.comacs.org

Solvent Selection and Recycling: Solvents contribute the largest mass to most chemical processes. rsc.org Replacing toxic aprotic solvents like DMF and NMP with greener alternatives is crucial. acs.orgfigshare.com Acetonitrile/water azeotropes have proven effective for cross-coupling reactions and can be easily recovered and reused, minimizing solvent waste. acs.orgacs.orgfigshare.com Water itself is an ideal green solvent for certain reactions, such as some Suzuki couplings, which can be enhanced with additives like tetrabutylammonium (B224687) bromide (TBAB). rsc.org

Process Intensification: The use of microreactors for continuous synthesis, particularly with immobilized enzymes, can improve efficiency and reduce waste compared to batch processes. researchgate.net

By-product Valorization:

The principle of a circular economy encourages the valorization of any by-products. nih.gov In a biorefinery context, where feedstocks like lignin are used, by-product streams are common. acs.org

Lignin and Saccharide Derivatives: If the synthesis utilizes bio-based routes, by-products could include other lignin derivatives or saccharide-derived organic acids (e.g., formic, succinic). acs.org These streams can be upgraded through further catalytic processes to produce other valuable chemicals, intermediates, or polymer precursors. acs.orgrsc.org

Salt Waste: In traditional coupling reactions, stoichiometric amounts of base are used, generating significant salt waste. The valorization of such inorganic by-products is challenging, reinforcing the need for catalytic systems that require milder bases or operate under base-free conditions.

The table below illustrates a comparison of green metrics for conventional versus sustainable synthesis routes for a generic diaryl ether.

| Metric | Conventional Method (e.g., Ullmann) | Greener Alternative (e.g., Metal-Free) |

| Catalyst | Stoichiometric Copper | Catalytic Diaryliodonium Salt |

| Solvent | High-boiling aprotics (e.g., DMF) | Recyclable/Benign (e.g., Acetonitrile) |

| Energy Input | High temperature (150-200 °C) | Lower temperature (RT - 80 °C) |

| Atom Economy | Moderate | High |

| By-products | Copper salts, organic residues | Iodobenzene (recyclable) |

In Silico Modeling of Environmental Fate (e.g., Degradation Pathways, Persistence - without ecotoxicity)

In the absence of experimental data, in silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are invaluable for predicting the environmental fate of a chemical. researchgate.netresearchgate.net These models correlate a compound's molecular structure with its physicochemical properties and environmental behavior.

Predicting Degradation Pathways:

The structure of this compound suggests several potential points of microbial or abiotic degradation:

Vinyl Group: The ethenyl (vinyl) group is susceptible to oxidation and polymerization reactions.

Ether Linkage: The diaryl ether bond can be a target for cleavage, although it is generally stable.

Aromatic Rings: The benzene (B151609) rings can undergo hydroxylation by monooxygenase or dioxygenase enzymes, initiating ring cleavage pathways. researchgate.net

Methyl Group: The methyl group can be oxidized to a carboxylic acid.

QSAR models can predict the likelihood and rate of these degradation reactions by analyzing molecular descriptors. researchgate.netd-nb.info These descriptors include electronic properties (e.g., frontier orbital energies), steric factors, and topological indices. researchgate.net

Modeling Persistence:

Persistence is often estimated by predicting the biodegradation half-life. QSAR models trained on large, curated datasets of known pollutants can classify a new chemical as "readily biodegradable" or "not readily biodegradable". acs.org For a molecule with multiple aromatic rings and a stable ether linkage, models would likely predict a degree of persistence. The performance of these models is rigorously validated to ensure their regulatory acceptance. researchgate.net

The table below shows representative molecular descriptors used in QSAR models to predict environmental fate.

| Descriptor Type | Example Descriptor | Predicted Property |

| Electronic | Energy of Highest Occupied Molecular Orbital (HOMO) | Susceptibility to oxidative degradation |

| Topological | Molecular Connectivity Indices | Water solubility, soil adsorption |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Bioaccumulation potential, partitioning behavior |

| Quantum Chemical | Fukui Index | Reactivity sites for radical attack |

By using these computational tools, a preliminary environmental risk assessment can be performed, guiding future experimental work and highlighting potential environmental concerns long before the chemical is synthesized on a large scale. researchgate.netdigitellinc.com

Future Perspectives and Emerging Research Avenues

Integration into Supramolecular Chemistry and Self-Assembly

The architecture of 1-Ethenyl-3-(4-methylphenoxy)benzene, featuring both π-rich aromatic systems and a reactive vinyl group, makes it a compelling candidate for studies in supramolecular chemistry. The non-covalent interactions of the phenyl and phenoxy rings, such as π-π stacking and van der Waals forces, could be exploited to direct the self-assembly of complex, ordered structures.

Future research could investigate the ability of this molecule to form well-defined aggregates, such as liquid crystals or organogels. The introduction of specific functional groups onto the aromatic rings could further guide these self-assembly processes, leading to materials with tailored nanoscale morphologies. The vinyl group provides a reactive handle for post-assembly polymerization, effectively "locking-in" the supramolecular architecture to create robust, porous frameworks or patterned surfaces. Such materials could find applications in areas like molecular recognition, sensing, and catalysis.

Exploration of New Synthetic Methodologies (e.g., Flow Chemistry, Electrochemistry)

Traditional batch synthesis of vinyl-aryl ethers can be challenging, often requiring harsh conditions and leading to issues with selectivity and scalability. Modern synthetic techniques offer promising alternatives for the efficient and controlled production of this compound.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved safety, and easier scalability. rsc.org The synthesis of this compound could be adapted to a flow process, potentially involving the coupling of a vinyl-containing precursor with a phenoxy derivative. This would enable rapid optimization of reaction conditions and facilitate the production of larger quantities for materials science investigations. monash.eduacs.org